N-allyloxo(diphenyl)phosphoranecarbothioamide
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Overview
Description
N-allyloxo(diphenyl)phosphoranecarbothioamide: is a chemical compound with the molecular formula C16H16NOPS and a molecular weight of 301.34 g/mol . This compound is known for its unique structure, which includes an allyloxy group, diphenyl groups, and a phosphoranecarbothioamide moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyloxo(diphenyl)phosphoranecarbothioamide typically involves the reaction of diphenylphosphine with allyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-allyloxo(diphenyl)phosphoranecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of substituted phosphoranecarbothioamide compounds .
Scientific Research Applications
N-allyloxo(diphenyl)phosphoranecarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyloxo(diphenyl)phosphoranecarbothioamide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A precursor in the synthesis of N-allyloxo(diphenyl)phosphoranecarbothioamide.
Allyl isothiocyanate: Another precursor used in the synthesis.
Phosphoranecarbothioamide derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of allyloxy, diphenyl, and phosphoranecarbothioamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications .
Properties
IUPAC Name |
1-diphenylphosphoryl-N-prop-2-enylmethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NOPS/c1-2-13-17-16(20)19(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVSXNBFUVMSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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